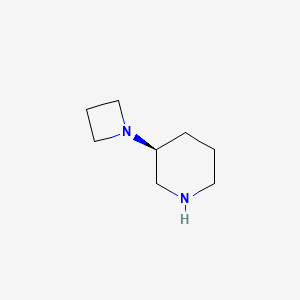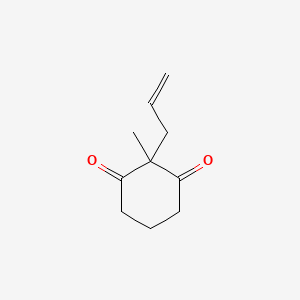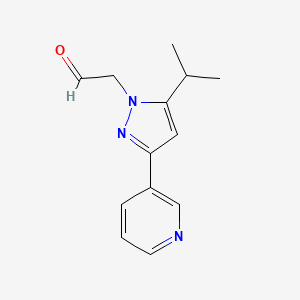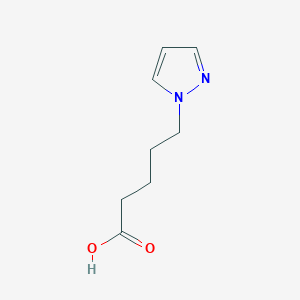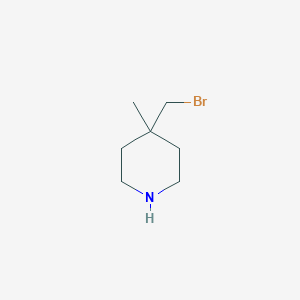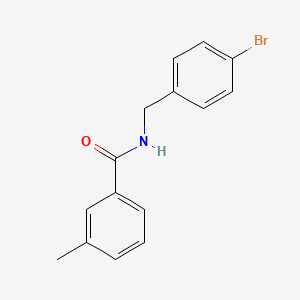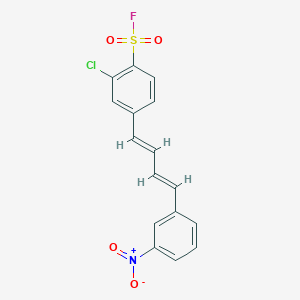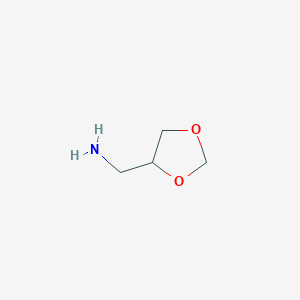
(1,3-Dioxolan-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxolan-4-yl)methanamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an amine source. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde and ammonia under acidic conditions to yield the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dioxolan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted dioxolane derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-Dioxolan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry
Industrially, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Wirkmechanismus
The mechanism of action of (1,3-Dioxolan-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The dioxolane ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with a hydroxyl group instead of an amine.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: Contains a carboxyl group instead of an amine.
1,3-Dioxolane-4-methanamine: Lacks the dimethyl substitution on the dioxolane ring.
Uniqueness
(1,3-Dioxolan-4-yl)methanamine is unique due to its specific combination of a dioxolane ring with an amine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
4388-99-2 |
|---|---|
Molekularformel |
C4H9NO2 |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
1,3-dioxolan-4-ylmethanamine |
InChI |
InChI=1S/C4H9NO2/c5-1-4-2-6-3-7-4/h4H,1-3,5H2 |
InChI-Schlüssel |
NJYBVFSXBDLXHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


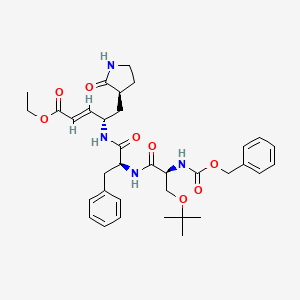
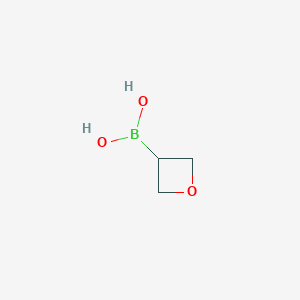
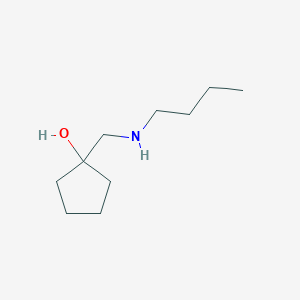
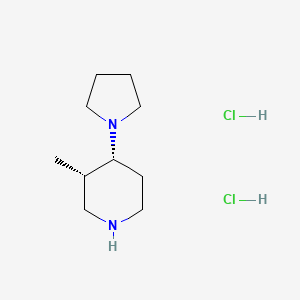

![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
